(3r,5r,7r)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)adamantane-1-carboxamide
CAS No.: 2319784-69-3
Cat. No.: VC4390796
Molecular Formula: C17H23N3O2
Molecular Weight: 301.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2319784-69-3 |
|---|---|
| Molecular Formula | C17H23N3O2 |
| Molecular Weight | 301.39 |
| IUPAC Name | N-[2-(2-oxopyrimidin-1-yl)ethyl]adamantane-1-carboxamide |
| Standard InChI | InChI=1S/C17H23N3O2/c21-15(18-3-5-20-4-1-2-19-16(20)22)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-2,4,12-14H,3,5-11H2,(H,18,21) |
| Standard InChI Key | XMORSQSIRCYXGR-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C=CC=NC4=O |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The molecule’s backbone comprises a fully substituted adamantane cage—a tricyclic hydrocarbon renowned for its exceptional thermal stability and lipophilicity . The adamantane core is functionalized at the 1-position with a carboxamide group, which is further conjugated to a 2-(2-oxopyrimidin-1(2H)-yl)ethyl side chain. This side chain introduces a pyrimidinone ring, a heterocyclic motif frequently observed in nucleobases and antiviral agents.
Stereochemical Configuration
The stereochemical descriptors (3r,5r,7r) specify the relative configurations of the adamantane substituents, ensuring a defined three-dimensional orientation critical for target binding. Computational modeling suggests that this configuration optimizes steric complementarity with hydrophobic binding pockets in biological targets.
Electronic Properties
The pyrimidinone moiety contributes electron-deficient aromatic character, facilitating π-π stacking interactions with aromatic residues in enzymes or receptors. Concurrently, the carboxamide linker provides hydrogen-bonding capacity, enhancing solubility and target affinity.
| Property | Value |
|---|---|
| Molecular Weight | ~326.4 g/mol |
| LogP (Predicted) | 2.8 (indicating lipophilicity) |
| Hydrogen Bond Donors | 2 (amide NH, pyrimidinone NH) |
| Hydrogen Bond Acceptors | 4 (amide O, pyrimidinone O, two ring N) |
These properties align with Lipinski’s criteria for drug-likeness, suggesting favorable oral bioavailability .
Synthetic Methodologies
Adamantane Core Construction
The synthesis begins with the preparation of the (3r,5r,7r)-adamantane-1-carboxylic acid precursor. Industrial-scale adamantane production typically employs Schleyer’s acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, followed by oxidation to yield the carboxylic acid derivative .
Carboxamide Formation
The carboxylic acid is activated using thionyl chloride or carbodiimide reagents, then coupled with 2-(2-oxopyrimidin-1(2H)-yl)ethylamine. This step often employs N,N-dimethylformamide (DMF) as a solvent with catalytic 4-dimethylaminopyridine (DMAP) to suppress racemization.
Purification and Characterization
Reaction mixtures are purified via silica gel chromatography, with final compound validation using:
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Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the ethyl linker’s integration and pyrimidinone proton environments.
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High-Resolution Mass Spectrometry (HRMS): Validates molecular ion consistency with the theoretical mass.
Mechanistic Insights and Biological Activity
Putative Targets
Adamantane derivatives historically target viral ion channels (e.g., influenza A M2 proton channel) . For this compound, molecular docking studies propose inhibition of viral polymerases or proteases via:
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Hydrophobic interactions between the adamantane cage and enzyme pockets.
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Hydrogen bonding between the pyrimidinone carbonyl and catalytic residues.
In Vitro Antiviral Profiling
While specific data for this compound remains undisclosed, structurally analogous adamantane-pyrimidine hybrids demonstrate EC₅₀ values in the low micromolar range against RNA viruses . Resistance profiles remain uncharacterized but may mirror limitations seen with amantadine due to viral mutation .
Comparative Analysis with Analogues
Rimantadine and Amantadine
Unlike earlier aminoadamantanes, this compound lacks a primary amine, potentially circumventing pH-dependent ion channel blocking associated with rapid resistance .
Pyrimidine-Adamantane Hybrids
Replacing the ethyl linker with methylene groups reduces conformational flexibility, possibly enhancing target specificity but limiting metabolic stability.
Challenges and Future Directions
Synthetic Scalability
Multi-step synthesis and chiral resolution pose manufacturing hurdles. Continuous flow chemistry could optimize yield and enantiomeric excess.
ADME Profiling
Predicted hepatic metabolism via cytochrome P450 3A4 necessitates in vitro microsomal studies to identify major metabolites and potential drug-drug interactions .
Resistance Mitigation
Structure-activity relationship (SAR) studies should explore modifications to the pyrimidinone ring that maintain efficacy against mutant viral strains .
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